molecular formula C18H17BrN4O B11289193 N-(4-bromophenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-(4-bromophenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11289193
M. Wt: 385.3 g/mol
InChI Key: ULSXKIYYRMIPAA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction, where a bromine atom is substituted onto a phenyl ring.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction, where an alkyl group is introduced onto an aromatic ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological processes and as a tool for probing molecular interactions.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and the bromophenyl and dimethylphenyl groups may interact with various enzymes, receptors, or other proteins, leading to specific biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-[(3,5-dimethylphenyl)amino]acetamide
  • (4-bromophenyl)(3,5-dimethylphenyl)methylamine
  • (4-bromophenyl)-(3,5-dimethylphenyl)methanol

Uniqueness

N-(4-bromophenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts specific chemical properties and reactivity

Properties

Molecular Formula

C18H17BrN4O

Molecular Weight

385.3 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C18H17BrN4O/c1-11-8-12(2)10-16(9-11)23-13(3)17(21-22-23)18(24)20-15-6-4-14(19)5-7-15/h4-10H,1-3H3,(H,20,24)

InChI Key

ULSXKIYYRMIPAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C)C

Origin of Product

United States

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